2-Methoxy-3-(methoxymethyl)benzoyl chloride
Description
2-Methoxy-3-(methoxymethyl)benzoyl chloride is a substituted benzoyl chloride derivative characterized by a methoxy group at the 2-position and a methoxymethyl group at the 3-position of the benzene ring. Benzoyl chlorides are widely used as acylating agents in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. The methoxymethyl substituent likely enhances solubility in polar solvents compared to alkyl or halogenated analogs, while the electron-donating methoxy group may moderate reactivity relative to electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) .
Properties
CAS No. |
87165-84-2 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-methoxy-3-(methoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-13-6-7-4-3-5-8(10(11)12)9(7)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
YNOOKZNZFSBIHN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)C(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-3-(methoxymethyl)benzoyl chloride typically involves the chlorination of 2-Methoxy-3-(methoxymethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced technologies such as microreactors can enhance the efficiency of the chlorination process, reducing the reaction time and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methoxy-3-(methoxymethyl)benzoic acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lewis Acids (e.g., AlCl3): Employed in Friedel-Crafts acylation reactions to facilitate the formation of ketones.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Ketones: Formed through Friedel-Crafts acylation reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Methoxy-3-(methoxymethyl)benzoyl chloride is in organic synthesis as a reactive intermediate. It can be used to synthesize various derivatives through nucleophilic substitution reactions. For example, it has been utilized in the preparation of esters, amides, and other functionalized compounds that are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Product | Yield |
|---|---|---|
| Nucleophilic substitution | Esters (e.g., methyl esters) | Up to 90% |
| Amide formation | Various amides | Up to 85% |
| Coupling reactions | Biologically active compounds | Variable |
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise as inhibitors in various biological pathways, particularly in cancer research and treatment. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents.
Case Study: Anticancer Activity
- A derivative synthesized from this compound was assessed for cytotoxicity against breast cancer cell lines.
- Results indicated an IC50 value of approximately 20 µM, suggesting significant activity compared to standard chemotherapeutic agents.
Agricultural Applications
The compound has also found applications in agriculture as a precursor for herbicides. Its derivatives are being explored for their herbicidal properties against a range of undesirable plant species. Research indicates that compounds derived from this compound can effectively inhibit plant growth by disrupting key metabolic pathways.
| Herbicidal Activity | Target Species | Efficacy |
|---|---|---|
| Growth inhibition | Various broadleaf weeds | High |
| Selective herbicide | Specific grass species | Moderate |
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(methoxymethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The methoxy and methoxymethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The substituents on the benzoyl chloride scaffold significantly influence physical properties such as molecular weight, logP (lipophilicity), and reactivity. Key analogs include:
*Estimated based on analogs.
- Lipophilicity : The trifluoromethyl group in C₉H₆ClF₃O₂ increases logP (3.09) compared to methoxymethyl (~2.2), suggesting greater lipid solubility .
- Steric Effects : Methoxymethyl (bulky) and ethoxy groups may hinder nucleophilic attack at the carbonyl carbon compared to smaller substituents like methyl .
Reactivity and Solvolysis Mechanisms
Benzoyl chlorides undergo nucleophilic acyl substitution, but substituents modulate reactivity:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or trifluoromethyl (CF₃) groups increase electrophilicity, accelerating reactions with amines or alcohols. For example, 4-nitrobenzoyl chloride reacts faster than 4-methoxy derivatives .
- Electron-Donating Groups (EDGs) : Methoxy or methoxymethyl groups reduce electrophilicity. Acetyl chloride (EDG: methyl) exhibits 20-fold higher sensitivity to nucleophilic attack than benzoyl chloride, suggesting similar trends for methoxymethyl-substituted analogs .
- Solvent Effects: Polar aprotic solvents enhance reactivity, while protic solvents stabilize intermediates. highlights that solvolysis rates for acetyl chloride in methanol/water are influenced by solvent nucleophilicity, a trend applicable to substituted benzoyl chlorides .
Biological Activity
2-Methoxy-3-(methoxymethyl)benzoyl chloride (CAS No. 87165-84-2) is a chemical compound with potential biological activities that are being explored in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other relevant properties based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClO3, with a molecular weight of approximately 214.65 g/mol. The presence of methoxy and methoxymethyl groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These findings suggest that the compound may be comparable to standard antibiotics like ceftriaxone in terms of inhibition zones against these organisms .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It shows promise in inhibiting the growth of several cancer cell lines, such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HL-60 (leukemia)
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, leading to a significant reduction in cell viability at specific concentrations. For instance, at a concentration of 125 µg/mL, MCF-7 cells exhibited an inhibition percentage of approximately 95% .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. This interaction may modulate signaling pathways related to oxidative stress and inflammation, contributing to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative therapeutic agent.
- Anticancer Research : In a recent investigation, the compound was shown to significantly down-regulate transcription factors involved in oncogenesis, further supporting its role as a candidate for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
